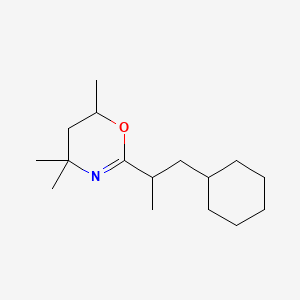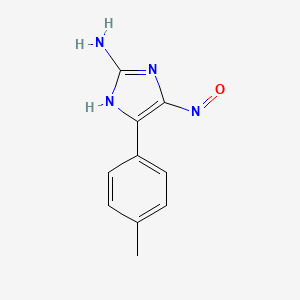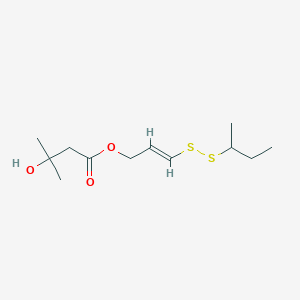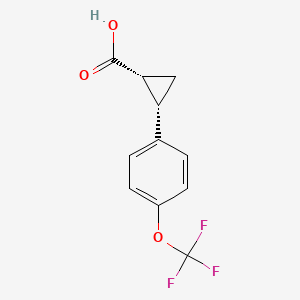
1-(1-Adamantyl)-5-methyl-1H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-5-methyl-1H-tetraazole is a compound that features an adamantane moiety attached to a tetraazole ring. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule. The tetraazole ring, a five-membered ring containing four nitrogen atoms, is known for its high nitrogen content and potential energetic properties. This combination of adamantane and tetraazole makes this compound an interesting compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This can be achieved through reactions like halogenation or oxidation.
Introduction of the Tetraazole Ring: The functionalized adamantane intermediate is then reacted with a suitable azide source under conditions that promote the formation of the tetraazole ring. Common reagents for this step include sodium azide and a suitable catalyst.
Methylation: The final step involves the methylation of the tetraazole ring to introduce the methyl group at the 5-position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Adamantyl)-5-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The tetraazole ring can be reduced under suitable conditions to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-ol or 1-adamantyl-5-methyl-1H-tetraazole-2-one.
Reduction: Products like 1-adamantyl-5-methyl-1H-tetraazole-2-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(1-Adamantyl)-5-methyl-1H-tetraazole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential bioactivity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Due to its stability and potential bioactivity, the compound can be investigated for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound’s stability and energetic properties make it suitable for applications in materials science, such as the development of high-energy materials or polymers.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-5-methyl-1H-tetraazole would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability. The tetraazole ring, with its high nitrogen content, may participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Adamantyl)-1H-tetraazole: Lacks the methyl group at the 5-position, which may affect its reactivity and bioactivity.
1-(1-Adamantyl)-5-phenyl-1H-tetraazole: Contains a phenyl group instead of a methyl group, which can significantly alter its chemical and physical properties.
1-(1-Adamantyl)-5-ethyl-1H-tetraazole: Contains an ethyl group instead of a methyl group, which may influence its reactivity and interactions.
Uniqueness
1-(1-Adamantyl)-5-methyl-1H-tetraazole is unique due to the presence of both the adamantane moiety and the methyl-substituted tetraazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, rigidity, and potential bioactivity. The methyl group at the 5-position of the tetraazole ring can influence the compound’s reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
24886-62-2 |
|---|---|
Formule moléculaire |
C12H18N4 |
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
1-(1-adamantyl)-5-methyltetrazole |
InChI |
InChI=1S/C12H18N4/c1-8-13-14-15-16(8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |
Clé InChI |
UQVSTUMZYIFLBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)



![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)



![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)


